molecular formula C21H15N3O2S B2710007 3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one CAS No. 1923120-04-0

3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one

Cat. No. B2710007
CAS RN: 1923120-04-0
M. Wt: 373.43
InChI Key: WIJQMNUSYUUZSH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a benzothieno ring, an imidazo ring, a pyrimidin ring, and a chromenone ring . These types of compounds are often studied for their potential biological activities.

Scientific Research Applications

Synthesis Techniques

  • The Mannich reaction has been utilized as a novel route for synthesizing tetrahydro pyrimido benzimidazolyl coumarins, including derivatives of the compound . These synthesized compounds were analyzed for their anti-inflammatory activities, with some showing promising results (Madhura et al., 2014).

Anticancer and Antimicrobial Activities

  • Docking studies on synthesized 5H-Chromeno[4,3-b]Pyridin-5-One derivatives, related to the compound of interest, have been conducted for their anticancer activities, particularly against breast cancer (MCF-7) cells. Molecular docking studies highlighted the importance of the oxolone moiety for good interaction with the cancer cell line (Abd El Ghani et al., 2022).

Antioxidant Properties

  • Research has also been conducted on the antioxidant properties of similar compounds, demonstrating their potential in scavenging free radicals. For instance, coumarin substituted heterocyclic compounds showed high antioxidant activities, indicating their usefulness in pharmacological applications (Abd-Almonuim et al., 2020).

Biological Evaluation

  • The synthesis and biological evaluation of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones revealed antimicrobial and antioxidant activities among the synthesized compounds, indicating their potential for further drug development (Ravindernath et al., 2013).

Green Synthesis Approaches

  • An environmentally friendly synthesis method using silane@TiO2 nanoparticles as a heterogeneous catalyst was developed for substituted benzo[4,5]imidazo[1,2-a]chromeno[4,3-d]pyrimidin-6-one. This method offers advantages such as high yield, short reaction time, and minimal environmental impact, along with promising in vitro antioxidant activity for the synthesized compounds (Mahire et al., 2016).

properties

IUPAC Name

3-(10-thia-3,6,8-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-21-14(9-12-5-1-3-7-16(12)26-21)15-10-24-11-22-20-18(19(24)23-15)13-6-2-4-8-17(13)27-20/h1,3,5,7,9-11H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJQMNUSYUUZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=C4)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one

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